molecular formula C19H12Cl3N3OS2 B2658944 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 339022-78-5

6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No. B2658944
CAS RN: 339022-78-5
M. Wt: 468.8
InChI Key: OPIQMUYLGYFHGE-AUEPDCJTSA-N
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Description

This compound, also known as CITCO, is an imidazothiazole derivative . It has a molecular weight of 294.79 and its IUPAC name is 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde .


Molecular Structure Analysis

The molecular formula of this compound is C19H12N3OCl3S . It is a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Physical And Chemical Properties Analysis

This compound is a solid . It is soluble in DMSO but insoluble in water .

Scientific Research Applications

Human Constitutive Androstane Receptor Agonist

Research has explored compounds like CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl) oxime) for their role as agonists of the human constitutive androstane receptor (hCAR), a hepatic xenobiotic sensor. Such compounds have therapeutic potential due to their involvement in drug metabolism and the regulation of detoxification pathways in the liver. The stability and stereochemistry of these compounds have been studied for enhancing their therapeutic applications (Diethelm-Varela et al., 2020).

Herbicidal Activity

Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their potential as herbicides. These compounds show activity in various conditions such as paddy fields, sand, and water culture, indicating their potential utility in agricultural applications. The research on these compounds highlights their ability to control weed growth in different environments (Andreani et al., 1991).

Cytotoxic Activity

Studies on 2-(4-chlorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazoles have reported their cytotoxic activity against various human and murine cancer cell lines. These findings suggest the potential of such compounds in the development of new anticancer therapies. The mechanism of action for these compounds includes inducing apoptosis without arresting the cell cycle, indicating a specific pathway through which they exert their cytotoxic effects (Kumar et al., 2014).

Antimicrobial and Anticancer Activities

Further research on imidazole and thiazole derivatives has demonstrated their antimicrobial and anticancer activities. These studies have explored the synthesis and biological evaluation of these compounds, further underscoring their potential in therapeutic applications. The development of these compounds involves understanding their structure-activity relationships to optimize their efficacy against microbial pathogens and cancer cells (Premakumari et al., 2014).

Mechanism of Action

This compound is known to be a dual agonist for human constitutive androstane receptor (hCAR) and human pregnane X receptor (hPXR) . It has been widely used to distinguish the function of hCAR from that of human PXR (hPXR) . It binds directly to hPXR and activates it in HepG2 cells . This activation can be blocked by an hPXR-specific antagonist, SPA70 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled.

Future Directions

The compound has been identified as a novel human CAR agonist and has been widely used to activate hCAR . As hPXR and hCAR have distinct and overlapping biological functions, these results highlight the value of receptor-selective agonists and the importance of appropriately interpreting data in the context of receptor selectivity of such agonists . Future research could focus on further understanding the regulation of hPXR and hCAR.

properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3OS2/c20-13-3-5-15(6-4-13)28-18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-2-14(21)9-16(12)22/h1-10H,11H2/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIQMUYLGYFHGE-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

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